
(1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol, also known as JNJ-40411813, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol has been extensively studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound has been investigated for its ability to protect neurons from oxidative stress and apoptosis.
Mecanismo De Acción
(1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol exerts its pharmacological effects by selectively inhibiting the activity of PKC isoforms, particularly PKCα, PKCβ, and PKCε. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation models, this compound can reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response. In neurodegenerative disease models, this compound can protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol has several advantages for lab experiments, including its high selectivity for PKC isoforms, its water solubility, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research and development of (1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol. One direction is to investigate its potential applications in other disease models, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacological properties, such as its potency, selectivity, and toxicity, to improve its therapeutic potential. Additionally, the development of new synthetic methods and analogs of this compound may provide new insights into its mechanism of action and expand its applications in scientific research.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(Pyrimidin-2-ylamino)cyclopentan-1-ol involves a series of chemical reactions, including the condensation of cyclopentanone with pyrimidine-2-amine, followed by reduction and resolution to obtain the desired enantiomer. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
(1R,2R)-2-(pyrimidin-2-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-4-1-3-7(8)12-9-10-5-2-6-11-9/h2,5-8,13H,1,3-4H2,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJMSLIMSGQSMB-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2731685.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)
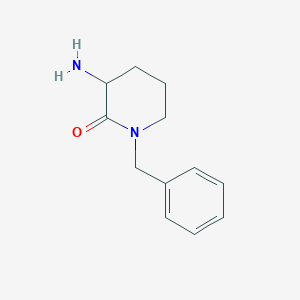
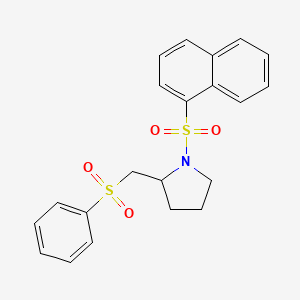
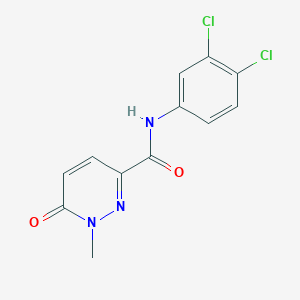
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)
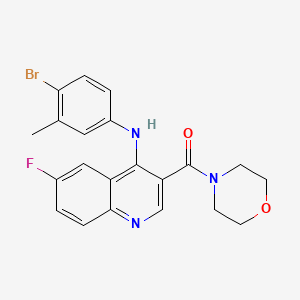
![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)
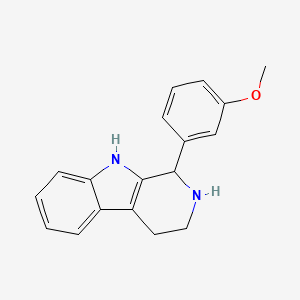
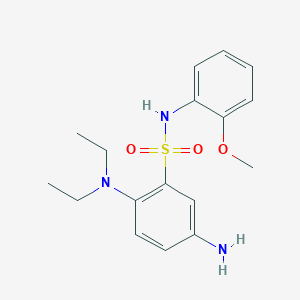

![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)